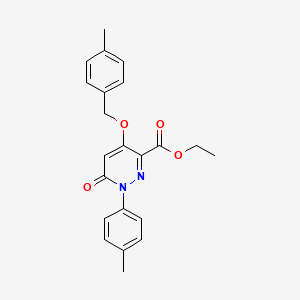

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, a 4-methylbenzyloxy group at position 4, and an ethyl ester at position 2. This compound shares structural similarities with adenosine A1 receptor modulators, as pyridazine derivatives are frequently explored for their biological activity .

Key structural features influencing its properties include:

- p-Tolyl group: Enhances lipophilicity and may impact receptor binding affinity.

- 4-Methylbenzyloxy substituent: Introduces steric bulk and modulates electronic effects.

- Ethyl ester: Improves solubility in organic solvents compared to free carboxylic acids.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-4-[(4-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-9-5-15(2)6-10-17)13-20(25)24(23-21)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMKAARSOLSVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-methylbenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is a heterocyclic structure known for various biological activities. The presence of substituents such as the 4-methylbenzyl group and the p-tolyl group may influence its interaction with biological targets.

Table 1: Chemical Structure

| Component | Description |

|---|---|

| Core Structure | Dihydropyridazine |

| Functional Groups | Carboxylate, Ketone, Ether |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 306.35 g/mol |

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown efficacy against various bacterial strains. This compound may also demonstrate similar activity due to its structural characteristics.

Antioxidant Activity

The antioxidant potential of this compound can be inferred from studies on related pyrazole derivatives. These compounds often exhibit free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Inhibition of Enzymatic Activity

Several studies have focused on the inhibition of key enzymes by compounds structurally related to this compound. For example, inhibitors targeting dihydroorotate dehydrogenase (DHODH) have been explored extensively. Such mechanisms suggest that this compound could inhibit similar enzymatic pathways, potentially leading to therapeutic applications in conditions like cancer or autoimmune diseases.

Case Studies

- Antitumor Activity : A study exploring pyrazole derivatives found that certain compounds exhibited significant antitumor effects by targeting BRAF(V600E) mutations. This suggests that this compound could be evaluated for similar antitumor properties.

- Anti-inflammatory Effects : Research on related compounds showed promising results in reducing inflammation markers such as TNF-α and nitric oxide production. This indicates potential applications in treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds that inhibit DHODH can disrupt pyrimidine synthesis in rapidly dividing cells.

- Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative damage.

Comparison with Similar Compounds

Table 1: Key Pyridazine Derivatives and Their Properties

Key Observations:

- Melting Points : Electron-rich substituents like hydroxyl (e.g., 12d in Table 1) elevate melting points due to hydrogen bonding, whereas bulky groups (e.g., 4-methylbenzyloxy in the target compound) may reduce crystallinity .

- Yields : Electron-withdrawing groups (e.g., trifluoromethyl in 12g) correlate with lower yields (40%), likely due to steric hindrance or reduced reactivity .

- Lipophilicity : The target compound’s 4-methylbenzyloxy and p-tolyl groups likely increase logP compared to derivatives with polar substituents (e.g., hydroxyl or piperidinyl).

Analytical Characterization

- NMR Spectroscopy : $^{1}\text{H}$ and $^{13}\text{C}$ NMR (e.g., δ 5.19 ppm for methylene in ) confirm substituent positions and purity.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 492 in ) validate molecular weights.

- X-ray Crystallography : Tools like Mercury () enable visualization of crystal packing, relevant for understanding melting points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.